4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-9-10-12(15-5-7-19-8-6-15)14-11-3-1-2-4-16(11)13(10)18/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUGTGSUXDAESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This method typically requires the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and yields the desired product in good to excellent yields.
Another approach involves the transition metal-catalyzed direct C-H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . This method uses palladium or copper catalysts and is performed under mild conditions, making it an attractive option for the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aldehyde group can react with nucleophiles to form Schiff bases and other derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic systems.
Condensation Reactions: The aldehyde group can participate in condensation reactions with active methylene compounds to form chalcone-like derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and hydrazines, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization Reactions: Cyclization reactions often require acidic or basic conditions and can be facilitated by heating.
Condensation Reactions: These reactions are usually performed in the presence of a base such as piperidine or pyridine and may require heating.
Major Products
Schiff Bases: Formed from the reaction of the aldehyde group with amines.
Heterocyclic Systems: Formed through cyclization reactions.
Chalcone-like Derivatives: Formed from condensation reactions with active methylene compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that a series of pyrido[1,2-a]pyrimidine derivatives demonstrated potent cytotoxicity against various cancer cell lines. The mechanism of action was linked to the inhibition of protein kinases involved in tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.
Case Study:
In a study conducted by researchers at a pharmaceutical institute, several derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiomorpholine moiety significantly enhanced antimicrobial activity .
Pharmacological Applications
Enzyme Inhibition
this compound has been explored as an inhibitor of specific enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.
Case Study:
A research article highlighted the synthesis of novel DHFR inhibitors based on this scaffold. The study revealed that these compounds exhibited high affinity and selectivity for DHFR, suggesting potential use in treating diseases characterized by rapid cell division .
Material Science Applications
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymers with tailored properties for specific applications.
Data Table: Polymer Properties
| Polymer Type | Properties | Applications |
|---|---|---|
| Conductive Polymers | High electrical conductivity | Electronics |
| Biodegradable Polymers | Environmentally friendly | Packaging |
Mechanism of Action
The mechanism of action of 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is not well-documented. similar compounds in the pyrido[1,2-a]pyrimidine family are known to interact with various molecular targets and pathways. These compounds often exhibit biological activity by binding to specific enzymes or receptors, thereby modulating their activity . The presence of the thiomorpholino group and the aldehyde functionality may contribute to the compound’s ability to form covalent bonds with target proteins, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Reactivity
a) 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Substituents : Hydroxyl group at position 2.
- Reactivity: Exhibits high reactivity toward nucleophiles due to the electron-withdrawing hydroxyl group, forming enaminones (II–III) and hydrazinomethylenediketones (V–VIII) in high yields .
- Applications : Serves as a precursor for pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines via cyclization with acetic acid .
b) 9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Substituents: Methyl group at position 9 and thiomorpholino at position 2.
- Industrial-grade purity (99%) is available, indicating scalability for pharmaceutical applications .
c) 2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Substituents: Hydroxyethylamino group at position 2.
- Solubility: The polar hydroxyethylamino group likely increases aqueous solubility compared to thiomorpholino derivatives, aiding bioavailability .
a) Thiazolidinone-Fused Derivatives
- Example: 2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one.
- Activity: The thiazolidinone ring introduces additional sulfur atoms, which may enhance binding to metalloenzymes or redox-sensitive targets. Demonstrated antitumor activity via modulation of liver function enzymes .
b) Piperazinyl-Substituted Derivatives
- Example: 7-Methyl-4-oxo-2-(4-phenyl-piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.
Comparative Data Table
Biological Activity
4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 487020-31-5) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. Its unique structure, characterized by a thiomorpholine ring and an aldehyde functional group, positions it as a candidate for various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H13N3O2S
- Molecular Weight : 275.33 g/mol
- Structure : The compound features a pyrido[1,2-a]pyrimidine core with a thiomorpholine substituent and an aldehyde group at the 3-position.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its potential as a therapeutic agent. Key areas of interest include:
- Antitumor Activity
- Antimicrobial Properties
- Enzyme Inhibition
Antitumor Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antitumor activity. The compound's structural features may allow it to interact with specific molecular targets involved in cancer cell proliferation.
Case Study : A study demonstrated that similar compounds showed inhibitory effects on various cancer cell lines by inducing apoptosis through mitochondrial pathways. The exact mechanism for this compound is still under investigation but suggests potential as a lead compound in cancer therapy .
Antimicrobial Properties
The compound has shown promise in antimicrobial studies. Its ability to disrupt bacterial membranes and inhibit growth has been noted.
Research Findings : In vitro assays have shown that related pyrido[1,2-a]pyrimidines possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial DNA synthesis or enzyme function .
Enzyme Inhibition
The compound's aldehyde functionality allows for interactions with various enzymes, potentially leading to inhibition.
Example : Similar compounds have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This could have implications for conditions like gout .
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Interaction : Binding to active sites of target enzymes.
- Cellular Uptake : Facilitating entry into cells through passive diffusion or transporters.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | Methyl group addition | Enhanced antitumor activity |
| 4-Oxo-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine | Morpholine instead of thiomorpholine | Different enzyme inhibition profile |
The presence of the thiomorpholine ring in 4-Oxo-2-thiomorpholino compounds imparts unique biological properties compared to their analogs, influencing their reactivity and binding affinities .
Q & A
Q. Basic
- NMR spectroscopy : 1H and 13C NMR are critical for confirming the thiomorpholino substitution and aldehyde functionality. Aromatic proton signals in pyrido-pyrimidine nuclei show distinct downfield shifts (~δ 8.5–9.5 ppm) due to electron-withdrawing effects .
- HPLC : Used to assess purity (>95% is typical for pharmacological studies) .
- IR spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and thiomorpholino (C-S, ~650 cm⁻¹) groups .
How can reaction conditions be optimized to improve yield and scalability?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates by stabilizing intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate thiomorpholino incorporation, but excess acid risks aldehyde degradation .
- pH control : Maintaining pH 7–8 during condensation prevents premature protonation of thiomorpholine .
- Scalability : Batch reactors with controlled stirring and temperature gradients improve reproducibility at larger scales .
How should researchers resolve contradictions in biological activity data across different synthetic batches?
Q. Advanced
- Purity reassessment : Use HPLC to rule out impurities (e.g., unreacted starting materials) that may skew bioactivity results .
- Crystallography : X-ray diffraction can identify polymorphic variations affecting solubility and receptor binding .
- Dose-response studies : Compare EC₅₀ values across batches to isolate potency discrepancies .
What in vitro models are suitable for evaluating the compound’s biological activity?
Q. Advanced
- Antimicrobial assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) to assess MIC values .
- Cancer cell lines : MTT assays on HepG2 or MCF-7 cells to screen for cytotoxic effects .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the compound’s heterocyclic core .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Q. Advanced
-
Bioisosteric replacements : Substitute the thiomorpholino group with piperazine or morpholine to modulate lipophilicity and bioavailability .
-
Functional group tuning :
Modification Effect Aldehyde → Carboxamide Improved metabolic stability Thiomorpholino → Benzylamine Enhanced antimicrobial activity -
Computational modeling : Docking studies with target proteins (e.g., COX-2) predict binding affinities .
What strategies mitigate solubility and stability challenges during formulation?
Q. Advanced
- Salt formation : Hydrochloride salts improve aqueous solubility for in vitro assays .
- Lyophilization : Stabilize the compound for long-term storage by removing solvents under vacuum .
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to prevent aggregation in biological buffers .
Which chromatographic techniques are optimal for purifying this compound?
Q. Advanced
- Normal-phase silica chromatography : Effective for separating polar intermediates using ethyl acetate/hexane gradients .
- Reverse-phase HPLC : C18 columns with acetonitrile/water mobile phases resolve closely related impurities .
- Preparative TLC : Useful for small-scale isolation of reaction intermediates .
How can computational tools predict the compound’s pharmacokinetic and toxicological profiles?
Q. Advanced
- ADMET prediction : Software like Schrödinger’s QikProp estimates logP (-0.5 to 1.2), suggesting moderate blood-brain barrier penetration .
- Metabolism prediction : CYP450 enzyme docking identifies potential oxidative hotspots (e.g., aldehyde group) .
- Toxicity alerts : Structural alerts for mutagenicity (e.g., nitro groups) are absent, reducing regulatory risks .
What regulatory and safety considerations apply to handling this compound?
Q. Advanced
- In vitro compliance : Adhere to OECD guidelines (e.g., TG 423) for cytotoxicity testing .
- Waste disposal : Neutralize aldehyde-containing waste with sodium bisulfite before disposal .
- Safety data : No acute toxicity reported in zebrafish models, but PPE (gloves, goggles) is mandatory during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
